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Abstract

2,4,6-Undecatriene (C11H18) is a conjugated triene with a molecular weight of 150.26 g/mol .
[1][2] Its structure contains three carbon-carbon double bonds, which serve as stereogenic
centers, giving rise to multiple geometric isomers. This guide provides a comprehensive
overview of the stereocisomerism of 2,4,6-undecatriene, outlines general synthetic and
characterization principles, and presents a logical visualization of the isomeric relationships.
While specific experimental data for all individual isomers are not extensively available in public
literature, this document compiles known properties and provides protocols applicable to
conjugated trienes.

Geometric Isomerism in 2,4,6-Undecatriene

The core structure of 2,4,6-undecatriene consists of an eleven-carbon chain with three
conjugated double bonds commencing at the second, fourth, and sixth carbon atoms. Each of
these double bonds (C2=C3, C4=C5, and C6=C7) can exist in either an E (trans) or Z (cis)
configuration.

The E/Z notation is used to unambiguously describe the stereochemistry of each double bond.
This system assigns priorities to the substituents on each carbon of the double bond based on
atomic number using the Cahn-Ingold-Prelog (CIP) rules.[3] If the higher-priority groups are on
the same side of the double bond, the configuration is designated Z (from the German
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zusammen, meaning "together").[4][5] If they are on opposite sides, it is designated E (from the
German entgegen, meaning "opposite").[4][5]

Given the three stereogenic double bonds, there are 23 = 8 possible geometric isomers for
2,4,6-undecatriene. These are:

e (2E,4E,6E)-undeca-2,4,6-triene

(2E,4E,6Z)-undeca-2,4,6-triene

(2E,4Z,6E)-undeca-2,4,6-triene

(2E,4Z,62)-undeca-2,4,6-triene

(2Z,4E,6E)-undeca-2,4,6-triene

(2Z,4E,62)-undeca-2,4,6-triene

(2Z,4Z,6E)-undeca-2,4,6-triene

(2Z,4Z,6Z)-undeca-2,4,6-triene

Data Presentation: Physicochemical Properties

Detailed experimental data for each individual isomer of 2,4,6-undecatriene are scarce.
However, general properties for "undecatriene" are available and trends can be inferred from
related conjugated polyenes. The properties of these isomers are expected to be similar, with
minor variations in boiling point, density, and spectral characteristics due to differences in
molecular geometry, which affect intermolecular forces.
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Property Value | Expected Trend Source

Molecular Formula C11H18 [6]

Molecular Weight 150.27 g/mol [6]
Light yellow liquid (for

Appearance g Y quid ( [6]
mixtures)

Odor Galbanum-like, green, peppery  [6][7]

- ) ~196.6 °C (Predicted for
Boiling Point [6]

mixture)

Refractive Index

~1.488 - 1.498 at 20 °C

[6]

Solubility

Insoluble in water

[6]

UV-Vis Amax

The all-E isomer is expected to
have the highest Amax and
molar absorptivity due to its
planar conformation which
maximizes orbital overlap. Z-
isomers introduce steric
hindrance, reducing planarity
and causing a hypsochromic
(blue) shift.

General Principle

Thermal Stability

The (2E,4E,6E) isomer is
predicted to be the most
thermodynamically stable due
to minimized steric strain.
Steric hindrance in Z-isomers,
particularly at the C4 and C6

positions, decreases stability.

General Principle

Experimental Protocols

The synthesis of specific geometric isomers of conjugated trienes is a significant challenge,

often resulting in mixtures that require careful chromatographic separation.[8] Stereoselective

methods are crucial for obtaining a desired isomer in high purity.
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General Synthetic Approach: Wittig Reaction

A common and versatile method for forming carbon-carbon double bonds with control over

stereochemistry is the Wittig reaction. A multi-step Wittig approach can be envisioned for the

synthesis of 2,4,6-undecatriene isomers.

Objective: To synthesize a (2E,4E)-undeca-2,4-dienal precursor for subsequent olefination.

Methodology:

Phosphonium Salt Formation: Triphenylphosphine is reacted with an appropriate alkyl halide
(e.g., 1-bromobut-2-ene) to form the corresponding phosphonium salt.

Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-
butyllithium or sodium hydride) in an anhydrous, aprotic solvent like THF or DMSO to
generate the phosphorus ylide. The choice of base and solvent can influence the E/Z
selectivity of the subsequent reaction. Non-stabilized ylides typically favor the Z-alkene,
while stabilized ylides favor the E-alkene.

Wittig Reaction: The generated ylide is reacted with an a,3-unsaturated aldehyde (e.g.,
crotonaldehyde, (E)-but-2-enal). This reaction would extend the conjugated system.

Iterative Process: The resulting dienal can be subjected to another Wittig reaction with a
different ylide (e.g., ethylidenetriphenylphosphorane) to form the final triene structure. The
stereochemistry of this final double bond would again be influenced by the reaction
conditions and the nature of the ylide.

Purification: The final product mixture is typically purified using column chromatography on
silica gel or alumina, leveraging the slight polarity differences between the geometric isomers
for separation.

Alternative Synthetic Methods

Other methods for synthesizing conjugated trienes include:

Palladium-Catalyzed Cross-Coupling Reactions: Heck or Suzuki reactions can be employed
to construct the triene system stereoselectively. A 1,4-palladium migration/Heck sequence
has been developed for the stereoselective synthesis of some conjugated trienes.[9]
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Allene Dimerization: Transition-metal-catalyzed dimerization of allenes can produce cross-
conjugated trienes.[10][11][12]

Intercepted Beckmann Fragmentation: A novel method has been developed for the rapid
synthesis of conjugated Z,Z,Z-triene motifs.[8]

Spectroscopic Characterization

Distinguishing between the various isomers of 2,4,6-undecatriene relies heavily on

spectroscopic techniques.

'H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons are
diagnostic of the double bond geometry. Large coupling constants (J = 12-18 Hz) are
characteristic of a trans (E) configuration, while smaller coupling constants (J = 7-12 Hz)
indicate a cis (Z) configuration. The chemical shifts of the olefinic protons will also vary
slightly between isomers.

13C NMR Spectroscopy: The chemical shifts of the sp? hybridized carbons can provide
additional structural information. The "steric compression" effect in Z-isomers often causes
the carbons involved in and adjacent to the double bond to be shifted upfield compared to
their E-isomer counterparts.

UV-Visible Spectroscopy: As a conjugated system, 2,4,6-undecatriene absorbs UV light.
The wavelength of maximum absorbance (Amax) is sensitive to the overall geometry of the
molecule. The all-E isomer, being the most planar, will have the most effective 1t-orbital
overlap and thus the longest Amax. Each Z configuration introduces a kink in the chain,
slightly disrupting planarity and causing a shift to a shorter wavelength.

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations can be informative.
Trans (E) double bonds typically show a strong absorption band around 960-990 cm—1,
whereas cis (Z) double bonds show a broader, weaker band around 675-730 cm™1.

Visualization of Isomeric Relationships

The logical relationship between the eight geometric isomers of 2,4,6-undecatriene can be

visualized as a hierarchical breakdown from the parent structure based on the stereochemistry

at each of the three double bonds.
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Geometric Isomers of 2,4,6-Undecatriene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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